molecular formula C9H11AuBrN B14382579 Bromo[(dimethylamino)(phenyl)methylidene]gold CAS No. 88682-85-3

Bromo[(dimethylamino)(phenyl)methylidene]gold

Cat. No.: B14382579
CAS No.: 88682-85-3
M. Wt: 410.06 g/mol
InChI Key: SBNMIEWKSBDNHX-UHFFFAOYSA-M
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Description

Bromo[(dimethylamino)(phenyl)methylidene]gold is a unique organogold compound that has garnered interest in various fields of scientific research. This compound features a gold atom coordinated to a bromo ligand and a (dimethylamino)(phenyl)methylidene group, making it a valuable subject for studies in organometallic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo[(dimethylamino)(phenyl)methylidene]gold typically involves the reaction of gold precursors with appropriate ligands under controlled conditions. One common method includes the reaction of gold(III) chloride with (dimethylamino)(phenyl)methylidene bromide in the presence of a suitable solvent. The reaction is usually carried out under inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Bromo[(dimethylamino)(phenyl)methylidene]gold undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state gold complexes.

    Reduction: Reduction reactions can convert the gold(III) center to gold(I) or elemental gold.

    Substitution: Ligand substitution reactions can replace the bromo ligand with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.

    Substitution: Nucleophiles like phosphines, thiols, and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes with different ligands, while reduction can produce gold(I) complexes or elemental gold.

Scientific Research Applications

Bromo[(dimethylamino)(phenyl)methylidene]gold has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and cyclization reactions.

    Biology: The compound’s potential as an antimicrobial and anticancer agent is being explored.

    Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.

    Industry: It finds applications in materials science, particularly in the development of gold-based nanomaterials and electronic devices.

Mechanism of Action

The mechanism by which Bromo[(dimethylamino)(phenyl)methylidene]gold exerts its effects involves the interaction of the gold center with biological molecules. The gold atom can coordinate with sulfur and nitrogen atoms in proteins and enzymes, disrupting their function. This interaction can lead to the inhibition of enzyme activity, which is a key factor in its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Chloro[(dimethylamino)(phenyl)methylidene]gold
  • Iodo[(dimethylamino)(phenyl)methylidene]gold
  • Bromo[(dimethylamino)(phenyl)methylidene]silver

Uniqueness

Bromo[(dimethylamino)(phenyl)methylidene]gold is unique due to its specific ligand environment and the presence of a gold center. Compared to its silver counterpart, the gold compound exhibits different reactivity and stability, making it more suitable for certain catalytic and therapeutic applications.

Properties

CAS No.

88682-85-3

Molecular Formula

C9H11AuBrN

Molecular Weight

410.06 g/mol

IUPAC Name

bromo-[dimethylamino(phenyl)methylidene]gold

InChI

InChI=1S/C9H11N.Au.BrH/c1-10(2)8-9-6-4-3-5-7-9;;/h3-7H,1-2H3;;1H/q;+1;/p-1

InChI Key

SBNMIEWKSBDNHX-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=[Au]Br)C1=CC=CC=C1

Origin of Product

United States

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